(6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone is a complex organic molecule featuring a benzo[b][1,4]thiazine core with multiple chlorine substitutions and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. A common route includes:
Formation of the Benzo[b][1,4]thiazine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminobenzenethiol and a suitable diketone.
Chlorination: Introduction of chlorine atoms at specific positions on the aromatic ring can be done using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Attachment of the Pyrrolidinyl Group: This step often involves nucleophilic substitution reactions where the pyrrolidinyl group is introduced using reagents like pyrrolidine and a suitable leaving group on the benzo[b][1,4]thiazine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazine ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction of the carbonyl group.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor ligand. Research could explore its effects on various biological pathways.
Medicine
Given its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory or anticancer activities. Studies could investigate its efficacy and mechanism of action in disease models.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.
Mechanism of Action
The exact mechanism of action would depend on the specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, altering their activity. The presence of multiple chlorine atoms and the thiazine ring could facilitate binding to specific sites on proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- (6-chloro-4-phenyl-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
- (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholin-1-yl)methanone
Uniqueness
The unique combination of chlorine substitutions and the pyrrolidinyl group distinguishes (6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone from its analogs. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
[6-chloro-4-(3,4-dichlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl3N2O3S/c20-12-3-6-17-16(9-12)24(13-4-5-14(21)15(22)10-13)11-18(28(17,26)27)19(25)23-7-1-2-8-23/h3-6,9-11H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRKKOOVCUFLGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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